

Discovery and background of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-1-(4-Fluorophenyl)propylamine hydrochloride
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(1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine that has garnered interest within the scientific community, primarily as a versatile building block in the synthesis of more complex molecules for pharmaceutical and neuroscience research. This technical guide provides a comprehensive overview of its background, synthesis, and physicochemical properties based on available scientific literature and chemical data. While specific pharmacological data for this compound is limited in the public domain, this document explores its potential applications and mechanism of action based on the broader class of fluorinated phenylethylamine derivatives.

Introduction

(1R)-1-(4-Fluorophenyl)propylamine hydrochloride belongs to the class of chiral phenylethylamines. The presence of a fluorine atom on the phenyl ring and a propyl group attached to the stereocenter distinguishes it from other compounds in this class. Fluorination is

a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The specific (1R) stereochemistry is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

While not a widely studied compound on its own, (1R)-1-(4-Fluorophenyl)propylamine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders. Its structural motifs are found in molecules designed to interact with neurotransmitter systems.

Physicochemical Properties

A summary of the key physicochemical properties of **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** and its free base form is presented in Table 1.

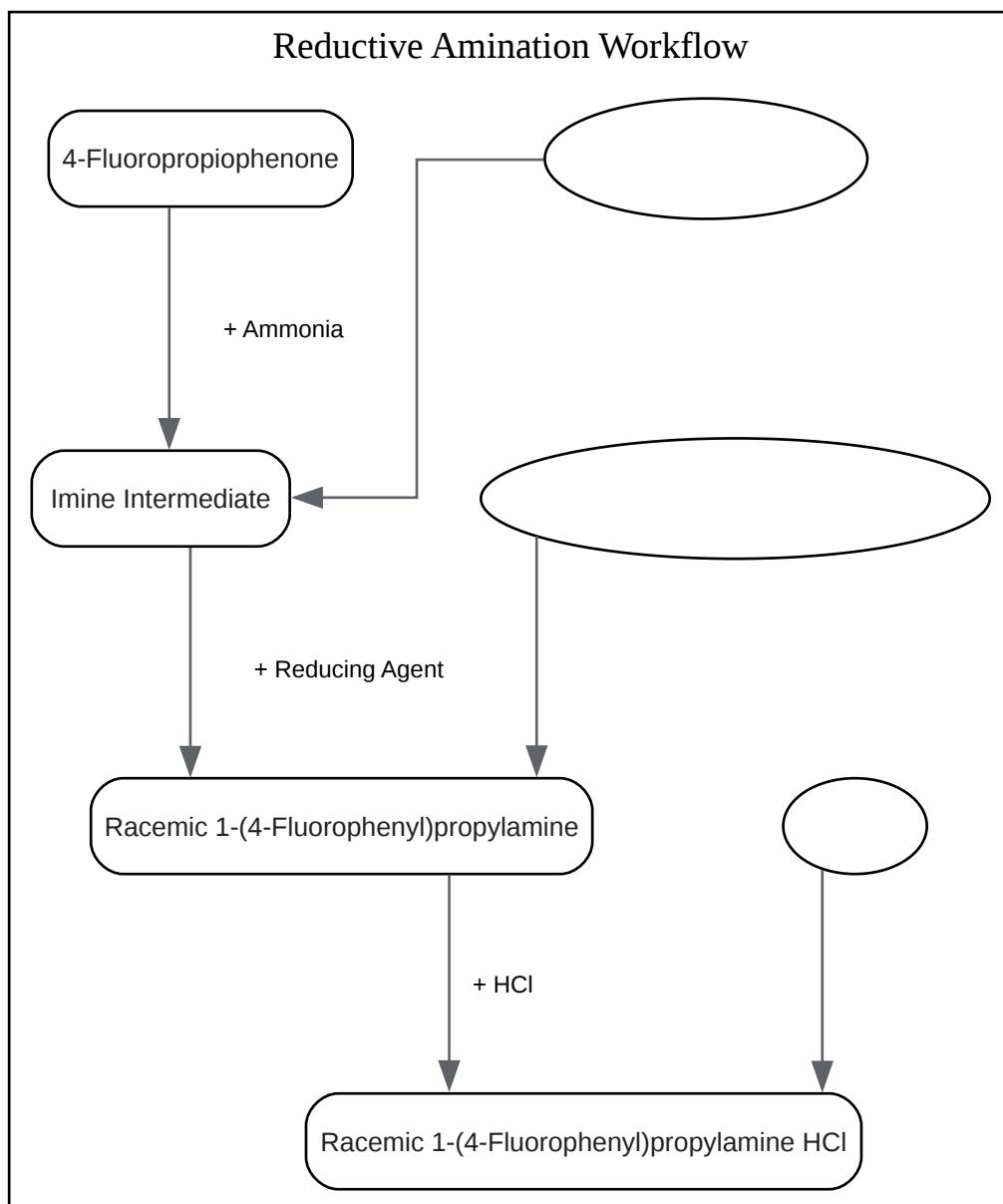
Property	(1R)-1-(4-Fluorophenyl)propylamine Hydrochloride	(1R)-1-(4-Fluorophenyl)propylamine (Free Base)	Reference
Molecular Formula	C ₉ H ₁₃ ClFN	C ₉ H ₁₂ FN	[1] [2]
Molecular Weight	189.66 g/mol	153.20 g/mol	[1] [2]
CAS Number	1169576-95-7	239105-45-4	[1] [2]
Appearance	White to creamy-white crystalline powder (typical for similar compounds)	Not specified	[1]
Purity (Typical)	≥97%	Not specified	[1]
IUPAC Name	(1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride	(1R)-1-(4-fluorophenyl)propan-1-amine	[1] [2]
InChI Key	SNOAOHJQSMWUA H-SBSPUUUFOSA-N	BWZFVQWUKNCKQ L-SECBINFHSA-N	[1] [2]
Canonical SMILES	CC--INVALID-LINK-- C1=CC=C(F)C=C1.Cl	CC--INVALID-LINK-- C1=CC=C(F)C=C1	[1] [2]

Synthesis and Chiral Resolution

The synthesis of **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** involves the creation of the racemic mixture followed by chiral resolution, or through an asymmetric synthesis approach that directly yields the desired enantiomer.

General Synthesis Pathway

A common route to synthesize 1-(4-fluorophenyl)propylamine is through the reductive amination of 4-fluoropropiophenone. This process is illustrated in the following workflow diagram.



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Caption: General workflow for the synthesis of racemic 1-(4-Fluorophenyl)propylamine HCl.

Chiral Resolution

Classical chiral resolution is a widely used method to separate enantiomers.^[3] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization (General Procedure)

- Salt Formation: Dissolve the racemic 1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). Add a stoichiometric amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[3]
- Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired diastereomer can facilitate this process.
- Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
- Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.
- HCl Salt Formation: Dissolve the purified (1R)-1-(4-fluorophenyl)propylamine in a suitable solvent (e.g., diethyl ether, isopropanol) and bubble with HCl gas or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.
- Purification: The resulting **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** can be further purified by recrystallization.

The efficiency of chiral resolution can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[4]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. Several methods can be employed for the asymmetric synthesis of chiral amines.

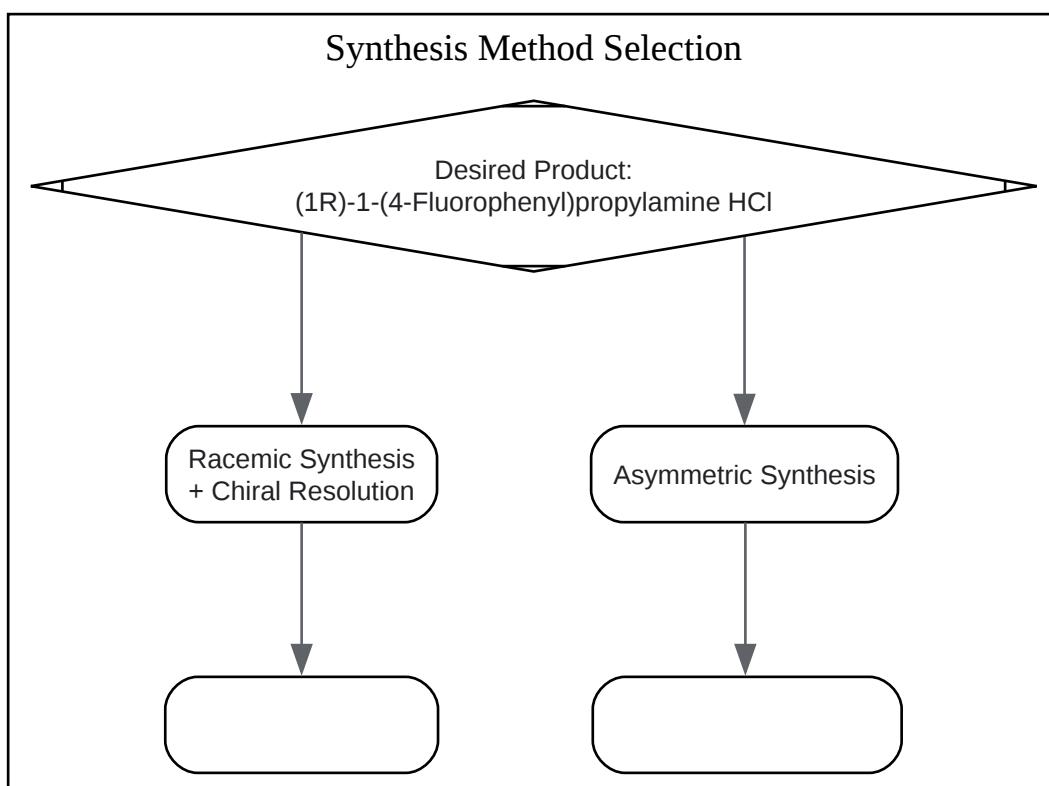
Experimental Protocol: Asymmetric Reduction of an Imine Intermediate (Conceptual)

This method involves the use of a chiral catalyst to stereoselectively reduce the imine formed from 4-fluoropropiophenone and an ammonia source.

- Imine Formation: In an inert atmosphere, react 4-fluoropropiophenone with an ammonia source in a suitable aprotic solvent.

- Asymmetric Reduction: To the in-situ generated imine, add a chiral catalyst system. A common example is a transition metal catalyst (e.g., Iridium) with a chiral phosphine ligand. The reduction is then carried out under a hydrogen atmosphere.
- Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the product is isolated and purified.
- HCl Salt Formation: The resulting (1R)-1-(4-fluorophenyl)propylamine is converted to its hydrochloride salt as described previously.

The logical relationship for selecting a synthesis method is depicted in the diagram below.



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Caption: Decision tree for the synthesis of the target compound.

Potential Pharmacological Significance and Mechanism of Action

While specific pharmacological data for **(1R)-1-(4-Fluorophenyl)propylamine hydrochloride** is not readily available in published literature, its structural similarity to other fluorinated phenylethylamines suggests potential activity within the central nervous system (CNS). This class of compounds is known to interact with various monoamine neurotransmitter systems.

Structural Analogy to Known CNS-Active Agents

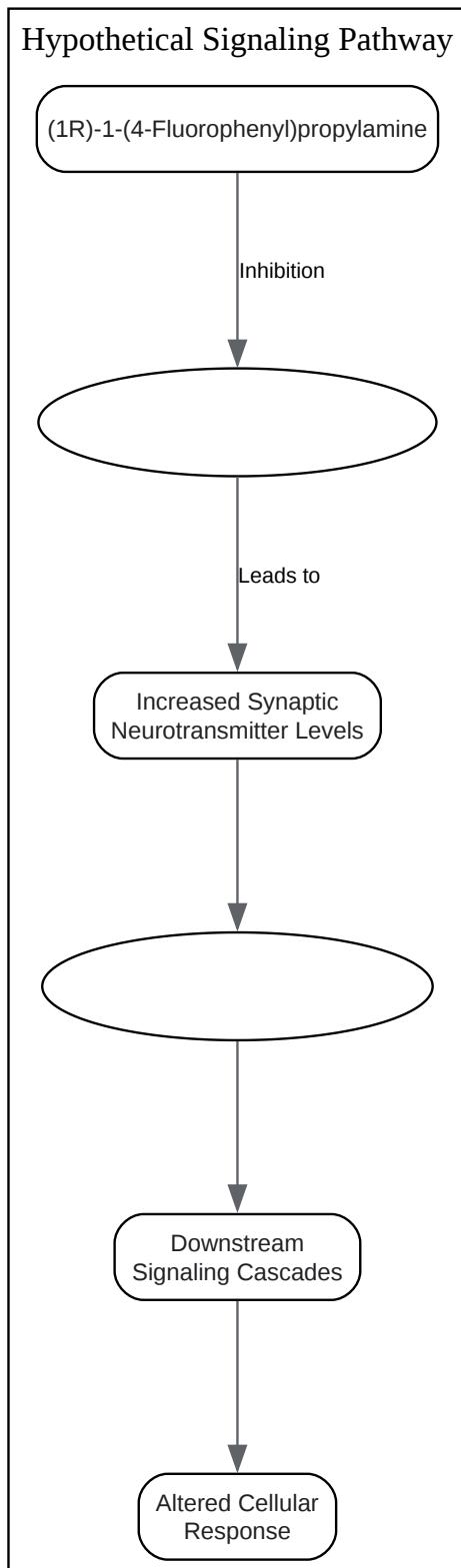
Many CNS-active drugs, including antidepressants and psychostimulants, are based on the phenylethylamine scaffold. The introduction of a fluorine atom can significantly alter the pharmacological profile of these molecules. For instance, fluorination can impact receptor binding affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action

Based on its structure, (1R)-1-(4-Fluorophenyl)propylamine could potentially interact with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). It may also exhibit affinity for various G-protein coupled receptors (GPCRs) involved in neurotransmission.

The potential interaction with monoamine transporters could lead to a modulation of synaptic concentrations of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic medications.

The hypothetical signaling pathway modulation is illustrated below.

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- To cite this document: BenchChem. [Discovery and background of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b591848#discovery-and-background-of-1r-1-4-fluorophenyl-propylamine-hydrochloride>]

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